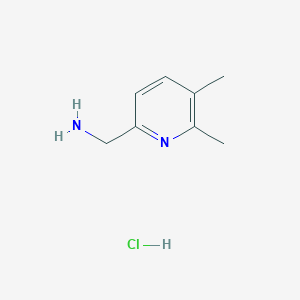

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13719972

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2 |

|---|---|

| Molecular Weight | 172.65 g/mol |

| IUPAC Name | (5,6-dimethylpyridin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5,9H2,1-2H3;1H |

| Standard InChI Key | XEPUYYVGPKEYQR-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(C=C1)CN)C.Cl |

| Canonical SMILES | CC1=C(N=C(C=C1)CN)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name is (5,6-dimethylpyridin-2-yl)methanamine hydrochloride, with the molecular formula C₈H₁₃ClN₂. Its structure consists of a pyridine core modified by two methyl groups at the 5- and 6-positions and a methanamine (-CH₂NH₂) group at the 2-position, protonated as a hydrochloride salt .

Key structural features:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

-

Substituents:

-

Methyl (-CH₃) groups at positions 5 and 6.

-

Methanamine (-CH₂NH₃⁺Cl⁻) group at position 2.

-

Physicochemical Data

The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical assays . Computational models predict moderate lipophilicity (LogP = 1.58), suggesting balanced membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via reductive amination or nucleophilic substitution strategies. A patent (EP1358179B1) outlines a method for analogous pyridin-2-yl-methylamine derivatives:

-

Condensation: Reacting 2-carboxamide-5-methyl-6-chloropyridine with methylamine in ethanol/water under copper sulfate catalysis at 110°C for 24 hours .

-

Reduction: Treating intermediates with lithium aluminum hydride (LiAlH₄) to yield the primary amine .

-

Salt Formation: Protonation with hydrochloric acid to form the hydrochloride salt .

Reactivity Profile

-

Amine reactivity: The primary amine participates in acylation, alkylation, and Schiff base formation, enabling derivative synthesis .

-

Aromatic electrophilic substitution: The electron-rich pyridine ring may undergo halogenation or nitration, though steric hindrance from methyl groups limits reactivity at positions 5 and 6.

Applications in Pharmaceutical Research

Antibacterial and Antiviral Studies

The compound is a precursor in developing antibacterial agents, particularly against Mycobacterium tuberculosis. Hybrid derivatives combining its scaffold with isoniazid (a first-line antitubercular drug) show enhanced activity .

Fluorescent Probes

Its structural rigidity and amine functionality make it suitable for designing fluorescent probes in cellular imaging. Derivatives tagged with fluorophores exhibit pH-sensitive emission, useful in lysosomal tracking .

Pharmacokinetic Properties

-

Absorption: High gastrointestinal (GI) absorption predicted .

-

Blood-Brain Barrier (BBB) Permeability: Moderate permeability, suggesting potential CNS applications .

-

CYP450 Interactions: No significant inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

| Hazard Statement | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | P264: Wash hands after handling |

| H312: Harmful in contact with skin | P280: Wear protective gloves |

| H332: Harmful if inhaled | P271: Use in well-ventilated areas |

Comparison with Analogous Compounds

| Compound (CAS) | Structure | Key Differences |

|---|---|---|

| (3-Methylpyridin-2-yl)methanamine HCl (153936-25-5) | Methyl at position 3 | Reduced steric hindrance; higher reactivity |

| 5,6-Dichloroisoindoline HCl (15997-90-7) | Chlorinated isoindoline core | Enhanced electrophilicity; different therapeutic targets |

The 5,6-dimethyl substitution in (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride provides steric stabilization, reducing metabolic degradation compared to unchlorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume